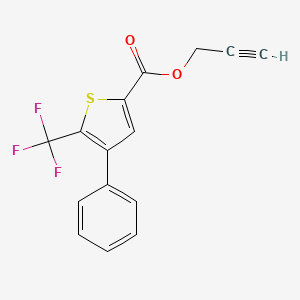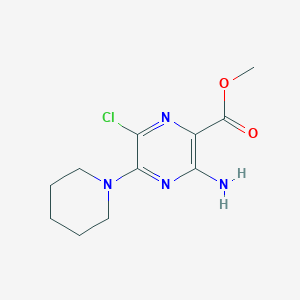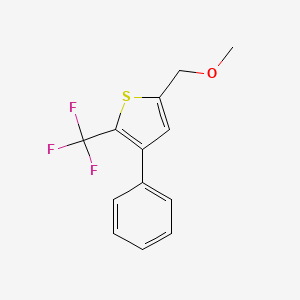![molecular formula C12H7Cl3FNO B3041042 2,2,2-trichloro-1-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 259099-48-4](/img/structure/B3041042.png)
2,2,2-trichloro-1-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]ethan-1-one
Overview
Description
The compound “2,2,2-trichloro-1-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]ethan-1-one” is a chemical with the molecular formula C12H7Cl3FNO. It has a molecular weight of 306.55 . The compound is also known by its synonyms and has a MDL number of MFCD01764768 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-aryl-2,2,2-trichloroethanols has been achieved using a palladium-catalyzed process . In this process, chloral hydrate and arylboroxines are used, providing a new approach to 1-aryl-2,2,2-trichloroethanols .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the searched resources, similar compounds have been studied. For instance, 2,2,2-Trifluoroacetophenone has been reported to undergo asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .Mechanism of Action
The mechanism of action of TFEP is not fully understood. However, it has been proposed that TFEP exerts its therapeutic effects by inhibiting the activity of enzymes and proteins that are involved in various biological processes. TFEP has been found to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. TFEP has also been found to inhibit the aggregation of alpha-synuclein by binding to the protein and preventing its misfolding.
Biochemical and Physiological Effects:
TFEP has been found to exhibit various biochemical and physiological effects. TFEP has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This, in turn, enhances cognitive function. TFEP has also been found to inhibit the aggregation of alpha-synuclein, which prevents the formation of Lewy bodies, a hallmark of Parkinson's disease.
Advantages and Limitations for Lab Experiments
TFEP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. TFEP has been found to exhibit potent therapeutic effects, making it a promising candidate for drug development. However, TFEP also has some limitations. TFEP has a low solubility in water, which makes it difficult to administer in vivo. TFEP also has a short half-life, which limits its efficacy in vivo.
Future Directions
There are several future directions for the study of TFEP. One direction is to investigate the potential of TFEP as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to develop new methods for the synthesis of TFEP that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of TFEP and to identify potential side effects of the compound.
Conclusion:
In conclusion, TFEP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TFEP has been found to exhibit anticancer, antifungal, and antibacterial activities. TFEP has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. TFEP has several advantages for lab experiments, including its ease of synthesis and potent therapeutic effects. However, TFEP also has some limitations, including its low solubility in water and short half-life. Further studies are needed to elucidate the mechanism of action of TFEP and to identify potential side effects of the compound.
Scientific Research Applications
TFEP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. TFEP has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. TFEP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. TFEP has also been found to inhibit the aggregation of alpha-synuclein, a protein that is implicated in the pathogenesis of Parkinson's disease.
properties
IUPAC Name |
2,2,2-trichloro-1-[1-(4-fluorophenyl)pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3FNO/c13-12(14,15)11(18)10-2-1-7-17(10)9-5-3-8(16)4-6-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVJTFFINQJEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)
![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)
![Ethyl 3,3,3-trifluoro-2-([(4-methylphenyl)sulfonyl]amino)-2-[2-(trifluoromethyl)anilino]propanoate](/img/structure/B3040962.png)

![Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040966.png)
![Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040968.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B3040971.png)

![N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide](/img/structure/B3040973.png)
![5-Acetyl-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}-4-(4-methoxyphenyl)-6-methylnicotinonitrile](/img/structure/B3040974.png)

![2-(([3-(Ethoxycarbonyl)-4,5,6,7-tetrafluorobenzo[b]furan-2-yl]methyl)thio)pyridinium-1-olate](/img/structure/B3040979.png)

![2-{[(4,5,6,7-Tetrafluoro-1-benzofuran-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B3040982.png)